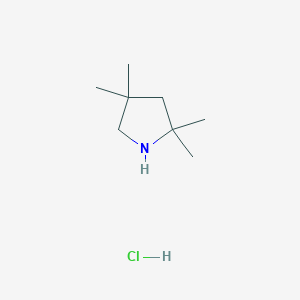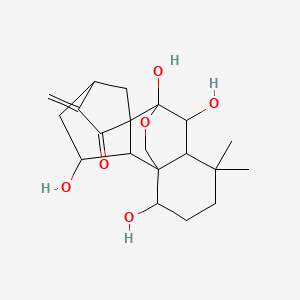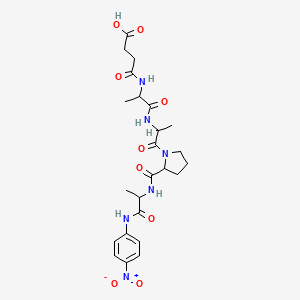
2,2,4,4-Tetramethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine est un composé chimique de formule moléculaire C9H20ClN. Il s'agit d'une poudre cristalline incolore qui a diverses applications dans les expériences scientifiques, notamment la chimie médicinale, la science des matériaux et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine implique généralement la réaction du 2,2,4,4-tétraméthylpyrrolidine avec de l'acide chlorhydrique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du sel chlorhydrate. La réaction peut être représentée comme suit :
2,2,4,4-tétraméthylpyrrolidine+HCl→chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine
Méthodes de production industrielle
La production industrielle du chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus est optimisé pour le rendement et la pureté, et le produit est souvent purifié par recristallisation ou d'autres techniques de séparation pour obtenir un composé de haute pureté adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en l'amine mère.
Substitution : Il peut participer à des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que l'azoture de sodium (NaN3) ou le cyanure de potassium (KCN) sont employés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de N-oxydes.
Réduction : Régénération de l'amine mère.
Substitution : Formation de dérivés de pyrrolidine substitués.
Applications De Recherche Scientifique
Le chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et comme stabilisateur pour certains échantillons biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
2,2,6,6-tétraméthylpipéridine : Une autre amine cyclique présentant des propriétés stériques similaires.
2,2,5,5-tétraméthylpyrrolidine : Un isomère structurel présentant une réactivité différente.
Chlorure de 2,2,4,4-tétraméthylpyrrolidinium : Un sel d'ammonium quaternaire présentant des propriétés distinctes.
Unicité
Le chlorhydrate de 2,2,4,4-tétraméthylpyrrolidine est unique en raison de son encombrement stérique spécifique et de ses propriétés électroniques, ce qui en fait un réactif précieux en synthèse organique et un outil utile dans diverses applications de recherche scientifique .
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)9-6-7;/h9H,5-6H2,1-4H3;1H |
Clé InChI |
YQYNSTKNAJKAGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(NC1)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)


![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)
